(Aa-utp)sodium salt

Microarray Fluorescent Labeling Gene Expression

This amine-functionalized nucleotide is essential for the two-step, non-radioactive labeling of RNA. Unlike pre-labeled nucleotides which suffer from poor incorporation due to steric hindrance, AA-UTP is incorporated by RNA polymerases (T7, T3, SP6) with efficiency comparable to native UTP. This ensures high yields of uniformly modified RNA. Post-synthesis, the reactive primary amine enables flexible conjugation to a wide array of amine-reactive dyes or biotin, offering superior experimental flexibility and cost-effectiveness over pre-labeled alternatives.

Molecular Formula C12H22N3O15P3
Molecular Weight 541.24 g/mol
Cat. No. B13754448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Aa-utp)sodium salt
Molecular FormulaC12H22N3O15P3
Molecular Weight541.24 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)CC=CN
InChIInChI=1S/C12H22N3O15P3/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22/h1,3,6-9,11,16-17H,2,4-5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/b3-1+/t6?,7-,8-,9-,11-/m1/s1
InChIKeyFNUMKYYYDLGIOO-LJVIUUKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.7 mg / 5 mg / 4 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AA-UTP Sodium Salt: A Versatile Aminoallyl-Modified Nucleotide for RNA Labeling and Detection


(AA-UTP) sodium salt, chemically identified as 5-(3-aminoallyl)uridine-5'-O-triphosphate sodium salt, is a modified nucleotide belonging to the class of amine-functionalized nucleoside triphosphates . Its core utility lies in its function as a substrate for various RNA polymerases (including T7, T3, and SP6), which enables the enzymatic incorporation of a reactive primary amine handle into RNA transcripts during in vitro transcription . This incorporated aminoallyl group serves as a versatile attachment point for subsequent, highly efficient conjugation to a wide array of amine-reactive labels, such as fluorescent dyes or biotin, facilitating non-radioactive detection in applications like microarrays and in situ hybridization .

Why Unmodified UTP or Pre-Labeled Analogs Cannot Substitute for AA-UTP Sodium Salt


Direct substitution of AA-UTP sodium salt with unmodified UTP or pre-labeled nucleotides (e.g., biotin-UTP, Cy-UTP) is not functionally equivalent due to the unique two-step labeling strategy it enables [1]. While unmodified UTP produces unlabeled RNA, pre-labeled nucleotides suffer from poor enzymatic incorporation due to the steric hindrance of bulky dye or biotin tags, resulting in low and inconsistent labeling yields . In contrast, AA-UTP's small aminoallyl modification is incorporated with an efficiency comparable to native UTP, ensuring high yields of uniformly modified RNA [1]. This strategy separates the enzymatic synthesis from the chemical labeling step, providing superior control over final label density and enabling flexible, economical labeling with a wide range of amine-reactive dyes post-synthesis, a flexibility absent with pre-labeled analogs [2].

Quantitative Performance Benchmarks of AA-UTP Sodium Salt vs. Direct Labeling Analogs


Superior Fluorescent Signal Intensity in Microarrays: AA-UTP vs. Cy-UTP

In a head-to-head comparison for labeling cRNA for microarray applications, the indirect labeling method using AA-UTP sodium salt yielded significantly higher fluorescent signals than direct incorporation of Cy-UTP analogs [1]. The study quantifies this improvement by measuring the degree of labeling (dye incorporation per nucleotide) and resultant fluorescent hybridization signals [1].

Microarray Fluorescent Labeling Gene Expression

Comparable RNA Synthesis Yield to Native UTP, Outperforming Direct Analogs

The small size of the aminoallyl modification on AA-UTP sodium salt minimizes steric hindrance, allowing it to be incorporated by T7 RNA polymerase with an efficiency comparable to unmodified UTP [1]. This is a critical performance advantage over bulkier, directly labeled nucleotides (e.g., fluorescein-UTP, Cy-UTP) which can significantly reduce transcription yields .

In Vitro Transcription RNA Polymerase Modified Nucleotide

Enhanced Thermal Stability of RNA Duplexes vs. Unmodified RNA

While unmodified UTP serves as the baseline for RNA synthesis, the incorporation of AA-UTP sodium salt into RNA transcripts has been shown to confer a biophysical advantage. A study evaluating aminomodified nucleotides for SELEX found that RNA molecules modified with 5-aminoallyl-UTP exhibit a significantly increased melting temperature (Tm) compared to unmodified RNA [1].

Aptamer SELEX RNA Stability

Optimal Use Cases for AA-UTP Sodium Salt Based on Performance Data


High-Sensitivity Microarray-Based Gene Expression Profiling

For researchers developing or running oligonucleotide microarrays, the 2- to 3-fold signal enhancement demonstrated with the AA-UTP sodium salt indirect labeling method compared to direct Cy-UTP incorporation [1] directly translates to improved detection of low-abundance transcripts and higher data fidelity. This method is therefore the recommended approach when maximizing sensitivity and dynamic range in expression studies is paramount.

Production of High-Yield, Non-Isotopic RNA Probes for In Situ Hybridization (ISH)

Given its comparable incorporation efficiency to native UTP [1], AA-UTP sodium salt enables the cost-effective production of high-yield amine-modified RNA. This is particularly advantageous for generating biotinylated probes for ISH, where the higher yield of labeled RNA produced via the allylamine-UTP method, as compared to direct biotin-11-UTP labeling [2], ensures ample probe quantity and sensitivity for visualizing target mRNAs in tissues.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for Aptamer Discovery

The proven compatibility of 5-aminoallyl-UTP with all enzymatic steps of SELEX, combined with its ability to increase the thermal stability of the resulting modified RNA [1], makes it a valuable tool for generating functionalized RNA libraries. This modification expands the chemical diversity of the library, potentially leading to the selection of aptamers with enhanced binding affinity and stability.

Flexible and Economical RNA Labeling Workflows

The core 'two-step' labeling strategy enabled by AA-UTP sodium salt decouples RNA synthesis from fluorophore conjugation. This is a considerably more economical approach than using various pre-labeled UTP analogs [1]. It empowers core facilities and individual labs to stock a single amine-modified nucleotide (AA-UTP) and then conjugate it post-synthesis to any chosen amine-reactive dye, offering unparalleled experimental flexibility and reducing inventory costs.

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